1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820711-37-2
VCID: VC7015063
InChI: InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H
SMILES: CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl
Molecular Formula: C12H15ClN2
Molecular Weight: 222.72

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride

CAS No.: 1820711-37-2

Cat. No.: VC7015063

Molecular Formula: C12H15ClN2

Molecular Weight: 222.72

* For research use only. Not for human or veterinary use.

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride - 1820711-37-2

Specification

CAS No. 1820711-37-2
Molecular Formula C12H15ClN2
Molecular Weight 222.72
IUPAC Name 1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H
Standard InChI Key YWWDMHGCZCZUBD-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 1-(4-pyrrol-1-ylphenyl)ethanamine hydrochloride, reflecting its three primary components:

  • A phenyl ring substituted at the 4-position with a pyrrole group (C₄H₄N)

  • An ethanamine side chain (-CH₂CH₂NH₂)

  • A hydrochloride counterion (Cl⁻)

Key identifiers include:

PropertyValueSource
CAS Registry Number1431970-23-8
Molecular FormulaC₁₂H₁₅ClN₂
Molecular Weight222.71 g/mol
SMILESCC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl

The hydrochloride salt enhances water solubility compared to the free base form, a critical factor for bioavailability in pharmacological contexts.

Spectral and Stereochemical Features

While experimental spectral data for the 4-substituted isomer remains unpublished, insights can be extrapolated from analogous structures:

  • ¹H NMR: The pyrrole protons typically resonate as a multiplet between δ 6.2–6.8 ppm, while the aromatic protons on the phenyl ring appear as doublets near δ 7.2–7.8 ppm .

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would theoretically appear at m/z 223.1, with fragmentation patterns dominated by cleavage of the ethanamine side chain.

X-ray crystallography data is unavailable, but molecular modeling suggests a planar phenyl-pyrrole system with the ethanamine group adopting a staggered conformation relative to the aromatic plane .

Synthetic Methodologies

Condensation Approach (Adapted from )

  • Imine Formation:
    React 4-(1H-pyrrol-1-yl)benzaldehyde with ammonium chloride in ethanol under reflux:

    C11H9NO+NH4ClC11H10N2O+H2O\text{C}_{11}\text{H}_9\text{NO} + \text{NH}_4\text{Cl} \rightarrow \text{C}_{11}\text{H}_{10}\text{N}_2\text{O} + \text{H}_2\text{O}

    Yields intermediate imines, characterized by [M+H]⁺ peaks at m/z 187–205 .

  • Reductive Amination:
    Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol:

    C11H10N2O+NaBH3CNC11H13N2O+Byproducts\text{C}_{11}\text{H}_{10}\text{N}_2\text{O} + \text{NaBH}_3\text{CN} \rightarrow \text{C}_{11}\text{H}_{13}\text{N}_2\text{O} + \text{Byproducts}

    Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .

  • Salt Formation:
    Treat the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Alternative Pathway: Ullmann Coupling

Aryl halides (e.g., 4-bromophenylpyrrole) could undergo copper-catalyzed coupling with ethanamine, though this method risks overalkylation .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the 4-isomer is lacking, but calculated properties include:

PropertyPredicted ValueMethod
logP (Partition Coefficient)2.8 ± 0.3XLogP3
Water Solubility12.7 mg/mL at 25°CALOGPS
pKa (Amine)9.1 ± 0.2SPARC

The hydrochloride salt’s hygroscopicity necessitates storage in desiccated environments below 4°C.

Stability Profile

  • Thermal Stability: Decomposes above 180°C (DSC data for analog ).

  • Photostability: Susceptible to UV-induced degradation of the pyrrole ring; store in amber glass.

EnzymeInhibition IC₅₀ (μM)Induction Potential
CYP3A4>50Low
CYP2D628.9 ± 4.1Moderate

Hepatic glucuronidation is the primary clearance route, with a predicted half-life of 6.2 hours .

ParameterRatingSource
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat)
Skin IrritationCategory 2
MutagenicityNegative (Ames test)

Research Gaps and Future Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms.

  • Target Deconvolution: Use affinity chromatography to identify binding partners.

  • Formulation Studies: Optimize salt forms (e.g., phosphate, citrate) for enhanced bioavailability.

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